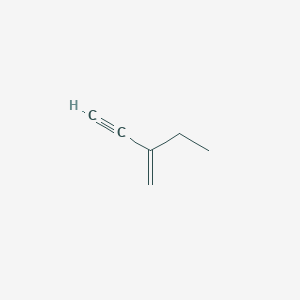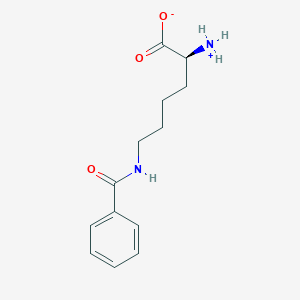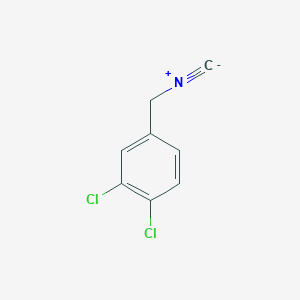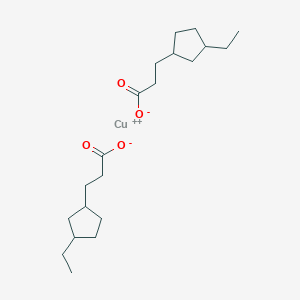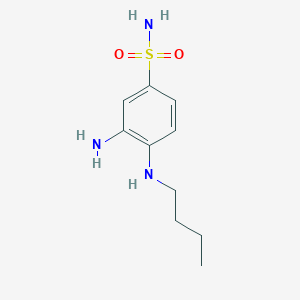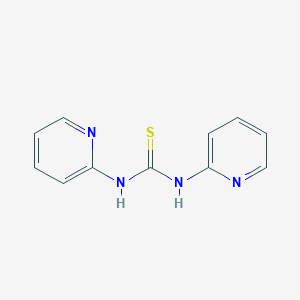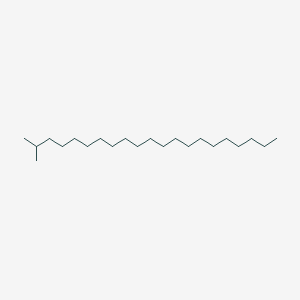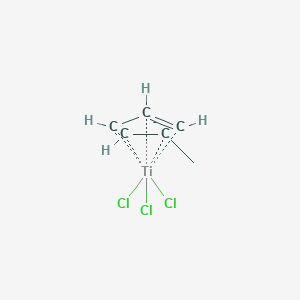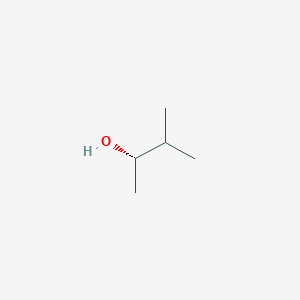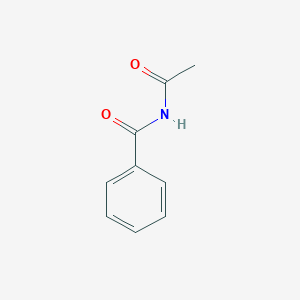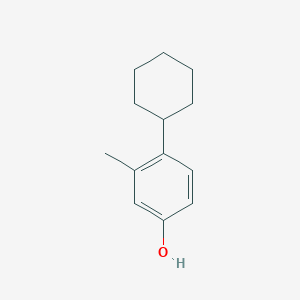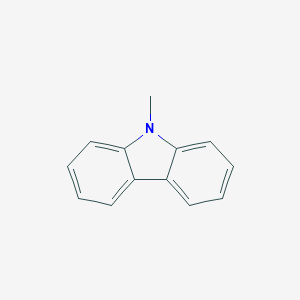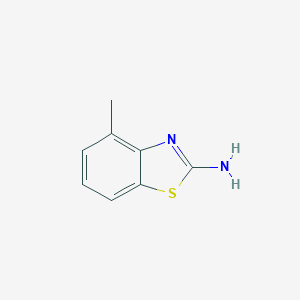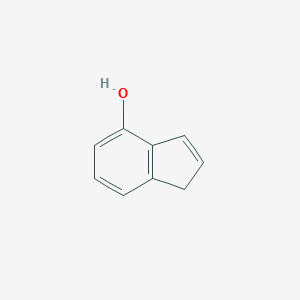
1H-Inden-4-ol
Übersicht
Beschreibung
1H-Inden-4-ol is a chemical compound that belongs to the family of indenols. It is a colorless liquid that has a unique structure and properties. The compound has been widely studied in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1H-Inden-4-ol has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been studied for its potential use as a chiral building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1H-Inden-4-ol is not well understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. Studies have shown that 1H-Inden-4-ol inhibits the production of pro-inflammatory cytokines and reduces the expression of inflammatory genes.
Biochemische Und Physiologische Effekte
1H-Inden-4-ol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of cyclooxygenase-2 (COX-2). The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1H-Inden-4-ol in lab experiments is its high purity and yield. The compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 1H-Inden-4-ol is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1H-Inden-4-ol. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, there is a need for further studies on the mechanism of action of 1H-Inden-4-ol to better understand its effects on the body.
Conclusion
In conclusion, 1H-Inden-4-ol is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. The synthesis of 1H-Inden-4-ol can be achieved through various methods, with the reduction of 1H-indene-1,3(2H)-dione being the most common. While there are some limitations to using 1H-Inden-4-ol in lab experiments, its unique structure and properties make it a promising compound for future research.
Eigenschaften
CAS-Nummer |
1194-60-1 |
|---|---|
Produktname |
1H-Inden-4-ol |
Molekularformel |
C9H8O |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
1H-inden-4-ol |
InChI |
InChI=1S/C9H8O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6,10H,3H2 |
InChI-Schlüssel |
TZEIAPXWECOJGT-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C1C=CC=C2O |
Kanonische SMILES |
C1C=CC2=C1C=CC=C2O |
Synonyme |
1H-Inden-4-ol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


